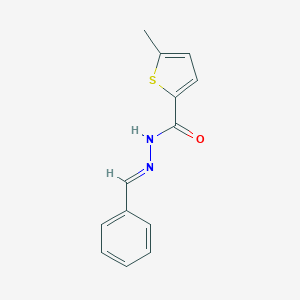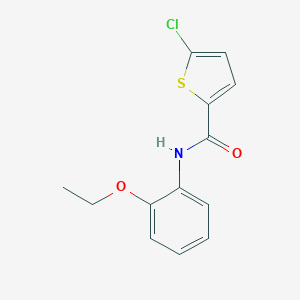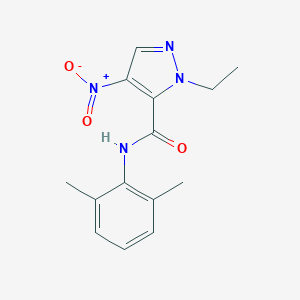![molecular formula C23H29ClN4O B451405 N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE](/img/structure/B451405.png)
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE is a synthetic organic compound that belongs to the class of adamantane derivatives. These compounds are known for their unique structural features and diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps may include:
Formation of the adamantane core: This can be achieved through various methods, such as the catalytic hydrogenation of adamantane precursors.
Introduction of the triazole ring: This step often involves the cyclization of appropriate precursors under specific conditions, such as using azides and alkynes in the presence of a copper catalyst.
Attachment of the sec-butylphenyl group: This can be done through a substitution reaction, where the phenyl group is introduced using a suitable halide and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, bases, and acids are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE has several applications in scientific research, including:
Medicinal Chemistry: The compound may be investigated for its potential therapeutic properties, such as antiviral, antibacterial, or anticancer activities.
Materials Science: It can be used in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Industrial Chemistry: The compound may serve as a precursor or intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of N1-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact mechanism may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-sec-butylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- N-(2-sec-butylphenyl)-3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxylate
Uniqueness
N~1~-[2-(SEC-BUTYL)PHENYL]-3-(3-CHLORO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXAMIDE stands out due to its unique combination of structural features, such as the adamantane core, triazole ring, and sec-butylphenyl group
Propiedades
Fórmula molecular |
C23H29ClN4O |
|---|---|
Peso molecular |
413g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C23H29ClN4O/c1-3-15(2)18-6-4-5-7-19(18)26-20(29)22-9-16-8-17(10-22)12-23(11-16,13-22)28-14-25-21(24)27-28/h4-7,14-17H,3,8-13H2,1-2H3,(H,26,29) |
Clave InChI |
HMXVEDOBUCVTKW-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B451322.png)
![N-(3-{N-[(4-chlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-methylpropanamide](/img/structure/B451323.png)
![4-methoxy-N-{3-[N-(2-thienylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B451324.png)
![N-[1-(4-methylphenyl)propyl]benzamide](/img/structure/B451325.png)

![N-(4-{N-[5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furoyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B451328.png)

![2-(2,4-DICHLOROPHENOXY)-N'~1~-[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B451332.png)
![2-chloro-N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitrobenzamide](/img/structure/B451334.png)
![Methyl 2-[(2-iodobenzoyl)amino]-5-isopropyl-3-thiophenecarboxylate](/img/structure/B451336.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methyl-3-furamide](/img/structure/B451337.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2,4-dinitrobenzamide](/img/structure/B451340.png)

![5-{[(E)-2-(4-BROMOBENZOYL)HYDRAZONO]METHYL}-2-METHOXYBENZYL ACETATE](/img/structure/B451348.png)
